3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile
Description
3-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile is a pyridazinone derivative characterized by a nitrile-functionalized propanenitrile side chain at the 3-position of the pyridazinone core. The pyridazinone scaffold (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is known for its diverse pharmacological and synthetic utility. The hydroxyl group at the 3-position enhances hydrogen-bonding capacity, while the nitrile group introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions .
This compound serves as a key intermediate in synthesizing sulfonamide- and sulfonate-functionalized pyridazinone derivatives, which are explored for antimicrobial, anticancer, and enzyme-inhibitory activities . Its molecular formula is C₇H₅N₃O₂ (molecular weight: 163.14 g/mol).
Properties
IUPAC Name |
3-(3,6-dioxo-1H-pyridazin-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-4-1-5-10-7(12)3-2-6(11)9-10/h2-3H,1,5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBSPCFOHXHVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220742 | |
| Record name | 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17285-16-4 | |
| Record name | 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17285-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-3,6-DIOXO-1-PYRIDAZINEPROPIONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile, a pyridazin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , is characterized by a pyridazine core substituted with a hydroxyl and a nitrile group. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The structural representation of this compound is as follows:
- Molecular Formula :
- SMILES : C1=CC(=O)N(NC1=O)CCC#N
- InChI : InChI=1S/C7H7N3O2/c8-4-1-5-10-7(12)3-2-6(11)9-10/h2-3H,1,5H2,(H,9,11)
Phosphodiesterase Inhibition
Pyridazine derivatives are known to act as inhibitors of phosphodiesterase (PDE) enzymes. PDE4 inhibitors have therapeutic implications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Although specific data on this compound's PDE inhibitory activity is not available, related compounds have demonstrated such properties .
Research Findings
The biological activity of this compound can be summarized based on available literature and research findings:
Case Studies
While direct case studies on this compound are sparse, the following examples illustrate the relevance of pyridazine derivatives in pharmacology:
- Cisplatin Combination Therapy : Research demonstrated that certain pyridazine derivatives enhanced the apoptotic effect of cisplatin on cancer cell lines, indicating a potential pathway for further exploration with this compound .
- PDE4 Inhibition Studies : Compounds structurally related to this compound have been shown to effectively inhibit PDE4, which plays a significant role in inflammatory processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile is best highlighted through comparisons with analogous pyridazinone derivatives. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
- Solubility : The nitrile group in this compound reduces polarity compared to sulfonamide derivatives (e.g., 4-(3-hydroxy-6-oxopyridazin-1-yl)benzenesulfonamide), which exhibit higher aqueous solubility due to ionizable sulfonamide groups .
- Reactivity : The hydroxyl group facilitates nucleophilic substitution (e.g., benzylation, sulfonation), while the nitrile group enables further functionalization via hydrolysis to amides or carboxylic acids .
Stability and Metabolic Profile
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile, and how do they influence reactivity in synthetic pathways?
- Methodological Answer : The compound features a pyridazinyl ring substituted with a hydroxyl group at position 3 and a ketone at position 6, linked to a propanenitrile moiety. The electron-withdrawing nitrile group enhances electrophilic reactivity, while the hydroxyl group participates in hydrogen bonding and tautomerization (e.g., keto-enol forms), affecting nucleophilic substitution or cross-coupling reactions. Structural analogs in and derivatives in suggest that tautomerization may stabilize intermediates during synthesis .
Q. What synthetic strategies are effective for preparing this compound and its derivatives?
- Methodological Answer :
- Palladium-catalyzed C–H functionalization : As demonstrated in , similar pyridazinone derivatives are synthesized via palladium-catalyzed coupling of iodobenzene derivatives with nitrile-containing precursors under mild conditions (49% yield, flash chromatography purification). Optimize ligand choice (e.g., PPh₃) and solvent (e.g., DMF) to enhance regioselectivity .
- Cyclocondensation : outlines a protocol using ethanol and piperidine at 0–5°C for 2 hours to form nitrile-containing heterocycles. Adapt this method by substituting starting materials with pyridazinyl precursors .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- LC-MS ( ): Use [M-H]⁻ adduct ion (m/z 164.0717) for mass confirmation.
- ATR-IR : Compare spectral peaks (e.g., nitrile stretch ~2240 cm⁻¹, hydroxyl ~3300 cm⁻¹) to reference data in .
- Single-crystal XRD : Employ SHELX programs ( ) for crystallographic refinement to resolve tautomeric ambiguities .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods to mitigate inhalation risks ( classifies nitriles as respiratory irritants) .
- Waste disposal : Segregate nitrile-containing waste for professional treatment ( ) .
Advanced Research Questions
Q. How can computational modeling predict the tautomeric equilibrium and electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare keto vs. enol tautomer stability. highlights ChemRTP tools for property prediction .
- Molecular docking : Map electrostatic potential surfaces to identify hydrogen-bonding sites for drug-target interactions (e.g., enzyme active sites) .
Q. What experimental approaches resolve contradictions in regioselectivity during functionalization of the pyridazinyl ring?
- Methodological Answer :
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in the hydroxyl group ().
- Competition experiments : Compare reaction outcomes between halogenated (e.g., 4-iodo vs. 5-iodo) pyridazinyl derivatives ( methodology) to map steric/electronic effects .
Q. How does thermal or photolytic degradation affect the stability of this compound, and what are the degradation byproducts?
- Methodological Answer :
- TGA/DSC : Analyze decomposition onset temperatures ( notes nitriles decompose at >200°C, releasing HCN).
- LC-MS/MS : Identify degradation products (e.g., propionamide or carboxylic acid derivatives, as in ) under accelerated aging conditions .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO:water (1:9 v/v) with sonication ( uses ethanol for similar nitriles).
- pH adjustment : Ionize the hydroxyl group (pKa ~9–10) with mild bases (e.g., NaHCO₃) to enhance aqueous solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
- Methodological Answer :
- Bioisosteric replacement : Substitute the nitrile with a carboxylate () to reduce toxicity while retaining hydrogen-bonding capacity.
- In vitro assays : Test derivatives (e.g., ’s Scheme 3) against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
